molecular formula C10H11NO2 B1351575 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 90921-75-8

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1351575
CAS RN: 90921-75-8
M. Wt: 177.2 g/mol
InChI Key: YQXGFJCQBYVUCA-UHFFFAOYSA-N
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Description

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, commonly known as EBOB, is a heterocyclic compound that has been studied extensively in recent years due to its potential uses in medicinal chemistry. It is a versatile compound that can be used in a variety of applications, including as a drug, a catalyst, and a reagent.

Scientific Research Applications

Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones

This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation has been demonstrated to be compatible with a wide range of functional groups .

Synthesis of Polybenzoxazines

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used in the synthesis of polybenzoxazines, a type of phenolic resin. These resins are known for their high glass transition temperature, flame retardancy, low water absorption, and low cost .

Asymmetric Hydrogenation

The compound is used in the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This methodology has been used to prepare a series of chiral dihydrobenzoxazinones .

Pesticidal Applications

Aryl-fused 1,4-oxazine derivatives, which can be synthesized from 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, have been studied for their pesticidal activities, especially antifeedant and antifungal properties .

Pharmacological Activities

The compound is also studied for its pharmacological activities. For instance, compounds synthesized from 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have shown around 40% inhibition of COX-1, as compared to the inhibition of COX-2 .

Synthesis of N-Methyl Benzomorpholine

4-Methyl-2H-1,4-benzoxazin-3(4H)-one, a derivative of 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is used in the preparation of N-methyl benzomorpholine .

properties

IUPAC Name

2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGFJCQBYVUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390069
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

90921-75-8
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobutanoic acid (11 mmol, 2145 mg) in DMF (10 ml) was added EDC (12 mmol, 2.3 g) and HOBt (5 mmol, 675 mg) followed by the addition of 2-aminophenol (10 mmol, 1091 mg). The reaction mixture was stirred at room temperature for 2 h, diluted with water and extracted with ethyl acetate. The organic phase was washed with water, brine, dried over Na2SO4 and concentrated under reduced pressure. To the crude product in DMF (5 ml) was added K2CO3 (1.6 g) and the reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with 1N HCl, Sat. NaHCO3, dried over Na2SO4 and evaporated to dryness. Purification by column chromatography gave the desired product as a white solid. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=178; tR=2.36.
Quantity
2145 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1091 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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